molecular formula C17H16F3N3O3 B1201872 methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate

methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate

Cat. No. B1201872
M. Wt: 367.32 g/mol
InChI Key: QTVNMBRSHMLISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-oxo-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

Methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate and related compounds are primarily utilized in the synthesis of various heterocyclic systems. For instance, Selič, Grdadolnik, and Stanovnik (1997) have demonstrated its use in preparing diverse heterocyclic systems including pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, showcasing its versatility in synthesizing complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).

Crystal Structure and Hydrogen Bonding Studies

In crystallography, researchers like Portilla, Mata, Cobo, Low, and Glidewell (2007) have investigated the hydrogen-bonded structures of compounds closely related to methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate. Their studies reveal complex molecular arrangements, such as sheets and chains formed through various hydrogen bonds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Tubulin Polymerization Inhibition

Research in medicinal chemistry has explored the use of similar compounds in inhibiting tubulin polymerization. For example, Minegishi et al. (2015) found that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate exhibited promising antiproliferative activity towards human cancer cells, highlighting its potential as a cancer therapeutic agent (Minegishi et al., 2015).

Application in Diverse Chemical Syntheses

The compound and its derivatives have broad applications in the synthesis of polyfunctional heterocyclic systems, as demonstrated by Pizzioli, Ornik, Svete, and Stanovnik (1998). They highlight its role in synthesizing pyrroles, pyrimidines, pyrazoles, and isoxazoles, indicating its significance in the creation of a wide range of chemically diverse structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Role in Antibacterial and Antifungal Studies

The compound's analogs have been explored for their antibacterial and antifungal properties. For instance, Hassan (2013) synthesized pyrazoline and pyrazole derivatives, assessing their antimicrobial efficacy, which could inform future drug development endeavors (Hassan, 2013).

properties

Product Name

methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate

Molecular Formula

C17H16F3N3O3

Molecular Weight

367.32 g/mol

IUPAC Name

methyl 2-[[2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C17H16F3N3O3/c1-26-16(25)10-5-2-3-7-12(10)21-14(24)9-23-13-8-4-6-11(13)15(22-23)17(18,19)20/h2-3,5,7H,4,6,8-9H2,1H3,(H,21,24)

InChI Key

QTVNMBRSHMLISR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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